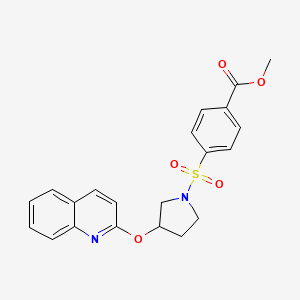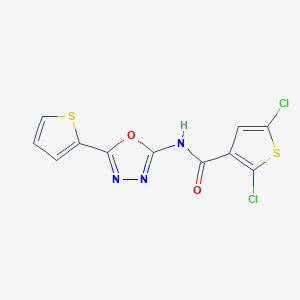
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Chemical Properties : The chemical compound N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine has been explored in the context of synthesizing various pyrazole derivatives, demonstrating its utility in the formation of compounds with potential antitumor, antifungal, and antibacterial activities. Studies, such as those by Titi et al. (2020), have highlighted the synthesis, characterization, and biological activity origins of related pyrazole derivatives, showcasing the chemical versatility and the relevance of structural analysis in understanding the biological functions of these compounds (Titi et al., 2020).
Catalytic Applications and Chemical Transformations : The compound's relevance extends into catalytic applications and as a precursor in chemical transformations leading to the creation of complex heterocyclic compounds. For instance, Gunasekaran et al. (2014) describe the use of related pyrazole amines in domino reactions to synthesize pyrazolo[3,4-b]pyridines, highlighting the compound's role in facilitating multi-component reactions that yield highly functionalized structures (Gunasekaran et al., 2014).
Biological Applications
Anticancer Potential : Research into pyrazole derivatives, including those structurally related to this compound, has identified promising anticancer activities. Chavva et al. (2013) synthesized and evaluated a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, revealing significant bioactivity against various cancer cell lines. Such findings underscore the potential of these compounds in the development of new anticancer agents (Chavva et al., 2013).
Antimicrobial and Apoptosis Inducing Agents : The synthesis of functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones, as reported by Sindhu et al. (2016), demonstrates the antimicrobial properties and apoptosis-inducing capabilities of these compounds. Their research not only provides insight into the antimicrobial activity against a range of pathogens but also elucidates the potential of these compounds to induce apoptosis, a mechanism of cell death that is crucial for cancer therapy (Sindhu et al., 2016).
Propriétés
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4/c1-18(8-9-6-7-16-19(9)2)11-5-3-4-10(17-11)12(13,14)15/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKGFDBKELNIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)
![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)


amine](/img/structure/B2581078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)

![3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo-](/img/structure/B2581082.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)
